Benzo[b]thiophene-2-carbonyl chloride
Overview
Description
Benzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS and a molecular weight of 196.65 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-2-carbonyl chloride is represented by the SMILES stringClC(=O)c1cc2ccccc2s1
. This indicates that the molecule consists of a benzo[b]thiophene ring attached to a carbonyl chloride group. Physical And Chemical Properties Analysis
Benzo[b]thiophene-2-carbonyl chloride appears as a white to orange to green powder or crystal . It has a melting point range of 83.0 to 88.0 °C and a boiling point of 176 °C at 17 mmHg .Scientific Research Applications
Synthesis and Characterization
Benzo[b]thiophene derivatives, including those synthesized from benzo[b]thiophene-2-carbonyl chloride, are of significant interest in synthetic medicinal chemistry due to their wide range of pharmacological properties. For instance, Isloor et al. (2010) explored the synthesis of new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds showed promise in antibacterial, antifungal, and anti-inflammatory studies (Isloor, Kalluraya, & Pai, 2010).
Antimicrobial and Analgesic Activity
Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles from benzo[b]thiophene-2-carbonyl chloride and evaluated their antimicrobial and analgesic activities. These compounds showed potential in treating microbial infections and pain management (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).
Organic Semiconductor Materials
Research by Irgashev et al. (2020) involved the synthesis of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes, starting from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. These compounds are of interest in the development of organic semiconductor materials, highlighting the relevance of benzo[b]thiophene-2-carbonyl chloride in advanced material science (Irgashev, Demina, & Rusinov, 2020).
Palladium-Catalyzed Synthesis
Yue and Larock (2002) demonstrated a method for synthesizing 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, utilizing benzo[b]thiophene derivatives. This process is crucial for producing various benzo[b]thiophene compounds with potential applications in pharmaceuticals and materials science (Yue & Larock, 2002).
Antitumor Evaluation
Koruznjak et al. (2003) synthesized novel derivatives of benzo[b]thieno[2,3-c]quinolones from benzo[b]thiophene-2-carbonyl chlorides and evaluated their antitumor properties. They found that these compounds exhibited cytostatic activity against various malignant cell lines, indicating their potential in cancer therapy (Koruznjak, Grdiša, Slade, Zamola, Pavelić, & Karminski-Zamola, 2003).
Dye Synthesis
Bhatti and Seshadri (2004) explored the synthesis of disperse dyes from benzo[b]thiophene derivatives, demonstrating their application in textile industries. The dyes derived from benzo[b]thiophene-2-carbonyl chloride showed promising coloristic and dyeing properties on polyester (Bhatti & Seshadri, 2004).
Safety And Hazards
Benzo[b]thiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
properties
IUPAC Name |
1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLRCHMGDDHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192891 | |
Record name | Thianaphthene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
39827-11-7 | |
Record name | Thianaphthene-2-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thianaphthene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-2-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.